molecular formula C12H16N2O2 B1464878 Methanone, (4-amino-2-methylphenyl)-4-morpholinyl- CAS No. 869859-95-0

Methanone, (4-amino-2-methylphenyl)-4-morpholinyl-

Cat. No. B1464878
CAS RN: 869859-95-0
M. Wt: 220.27 g/mol
InChI Key: HPGVNBIKWOIUIV-UHFFFAOYSA-N
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Description

“Methanone, (4-amino-2-methylphenyl)-4-morpholinyl-” is a chemical compound. It is also known as 4-Amino-2-methylphenol . The molecular formula of this compound is H2NC6H3(CH3)OH . It is available for purchase from various chemical suppliers .

Scientific Research Applications

Synthesis and Antitumor Activity

Methanone derivatives have been explored for their potential in antitumor applications. A study by Tang and Fu (2018) synthesized 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, demonstrating its significant inhibition on the proliferation of cancer cell lines such as A549, BGC-823, and HepG-2 (Tang & Fu, 2018).

Diagnostic Imaging in Parkinson's Disease

In the domain of diagnostic imaging, specifically for Parkinson's disease, Wang et al. (2017) synthesized [11C]HG-10-102-01, a potential PET agent, from methanone derivatives. This agent aims to image LRRK2 enzyme activity in Parkinson's disease, showcasing the utility of methanone derivatives in developing diagnostic tools (Wang et al., 2017).

Thermodynamic Studies and Solubility

Yang et al. (2016) investigated the solubility of 4-(4-Aminophenyl)-3-morpholinone in various solvents, contributing to the understanding of its physical properties and enhancing its application in pharmaceutical formulations. The study provided valuable data for the (solid + liquid) equilibrium of methanone derivatives, including thermodynamic properties of the solution process (Yang et al., 2016).

Synthetic Methodologies

Research by Phillips et al. (2008) on the diastereo- and enantioselective addition of N-heterocyclic carbene-generated homoenolates to nitrones introduced a method to generate unusual morpholinone heterocycles. This synthetic strategy highlights the versatility of methanone derivatives in creating complex organic molecules with potential biological activities (Phillips et al., 2008).

Molecular Docking and DFT Studies

Shahana and Yardily (2020) conducted DFT and docking studies on novel thiazolyl and thiophenyl methanone compounds. These studies offer insights into the antibacterial activity of methanone derivatives, underlining the importance of computational methods in predicting the bioactivity of new compounds (Shahana & Yardily, 2020).

Safety and Hazards

The safety and hazards associated with “Methanone, (4-amino-2-methylphenyl)-4-morpholinyl-” are not detailed in the search results. For safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

(4-amino-2-methylphenyl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-9-8-10(13)2-3-11(9)12(15)14-4-6-16-7-5-14/h2-3,8H,4-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPGVNBIKWOIUIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)C(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methanone, (4-amino-2-methylphenyl)-4-morpholinyl-

Synthesis routes and methods

Procedure details

700.0 mg (2.67 mmol) N-[3-methyl-4-(morpholin-4-yl-carbonyl)-phenyl]-acetamide are combined with 7 ml 4-molar sodium hydroxide solution and stirred overnight at 65° C. The reaction mixture is poured onto ice water and extracted with ethyl acetate. The organic phase is dried over magnesium sulphate and evaporated down i. vac.
Name
N-[3-methyl-4-(morpholin-4-yl-carbonyl)-phenyl]-acetamide
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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